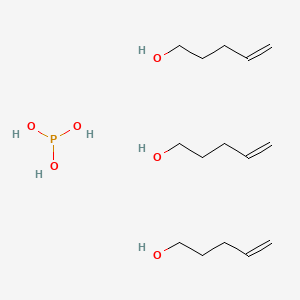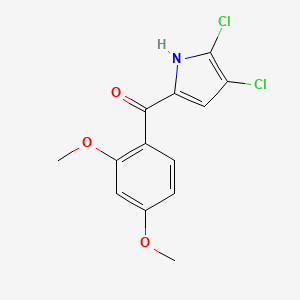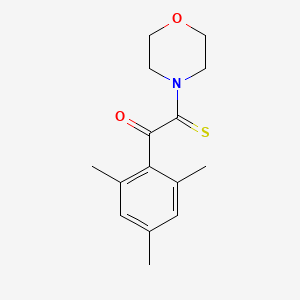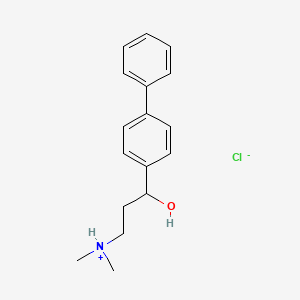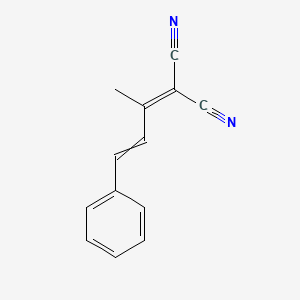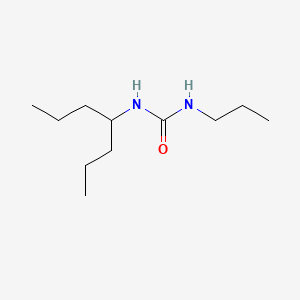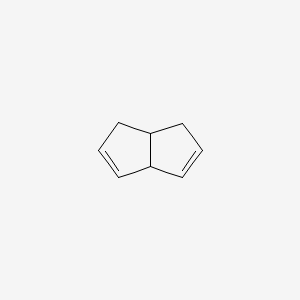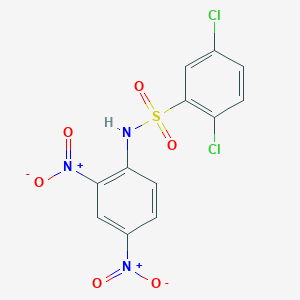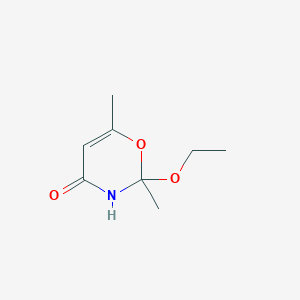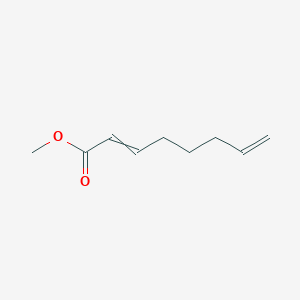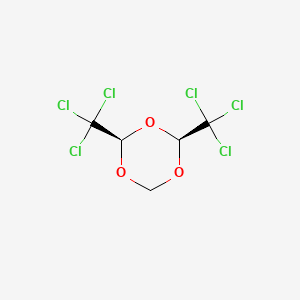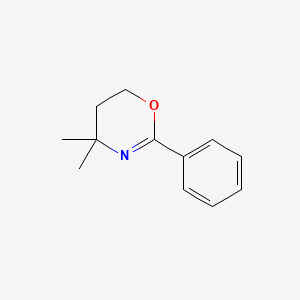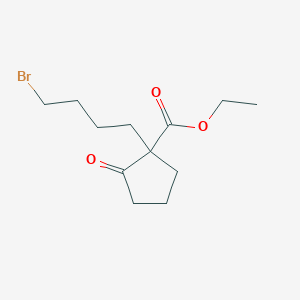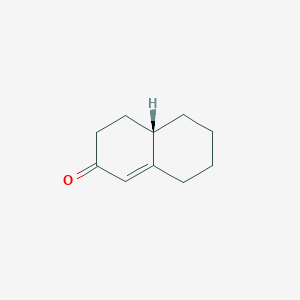
(4aS)-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4aS)-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one is an organic compound that belongs to the class of naphthalenones. This compound is characterized by its hexahydro structure, indicating that it is a partially hydrogenated derivative of naphthalene. The compound’s unique stereochemistry is denoted by the (4aS) configuration, which specifies the spatial arrangement of atoms around the 4a position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aS)-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 2-tetralone using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{C}{10}\text{H}{10}\text{O} + \text{H}2 \rightarrow \text{C}{10}\text{H}_{12}\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
(4aS)-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of fully saturated naphthalenes.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) is commonly employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl₃) as a catalyst are typical.
Major Products
Oxidation: Formation of 2-naphthoic acid or 2-naphthaldehyde.
Reduction: Formation of decahydronaphthalene.
Substitution: Formation of various alkyl or acyl derivatives of naphthalenone.
科学的研究の応用
(4aS)-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
作用機序
The mechanism of action of (4aS)-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Tetralin: A fully hydrogenated derivative of naphthalene, lacking the ketone functional group.
2-Tetralone: A precursor in the synthesis of (4aS)-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one, with a similar structure but different hydrogenation state.
Decahydronaphthalene: A fully saturated naphthalene derivative, used as a solvent and in various industrial applications.
Uniqueness
This compound is unique due to its specific stereochemistry and partial hydrogenation, which confer distinct chemical and physical properties. These properties make it valuable in various research and industrial applications, distinguishing it from other naphthalene derivatives.
特性
CAS番号 |
38772-79-1 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC名 |
(4aS)-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one |
InChI |
InChI=1S/C10H14O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h7-8H,1-6H2/t8-/m0/s1 |
InChIキー |
FOCKPZOFYCTNIA-QMMMGPOBSA-N |
異性体SMILES |
C1CCC2=CC(=O)CC[C@@H]2C1 |
正規SMILES |
C1CCC2=CC(=O)CCC2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester](/img/structure/B14659161.png)
